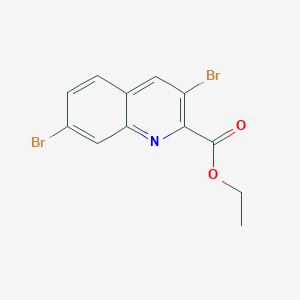

Ethyl 3,7-dibromoquinoline-2-carboxylate

Description

Properties

Molecular Formula |

C12H9Br2NO2 |

|---|---|

Molecular Weight |

359.01 g/mol |

IUPAC Name |

ethyl 3,7-dibromoquinoline-2-carboxylate |

InChI |

InChI=1S/C12H9Br2NO2/c1-2-17-12(16)11-9(14)5-7-3-4-8(13)6-10(7)15-11/h3-6H,2H2,1H3 |

InChI Key |

BVXUKWNTIPXDBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C=C2C=CC(=CC2=N1)Br)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Quinoline Derivatives

The most straightforward approach to synthesize this compound involves the bromination of quinoline precursors that already contain the carboxylate group at position 2. This method uses electrophilic aromatic substitution to introduce bromine atoms selectively at the 3 and 7 positions of the quinoline ring.

- Starting Material: Ethyl quinoline-2-carboxylate or quinoline-2-carboxylic acid derivatives.

- Brominating Agents: Commonly used brominating reagents include bromine (Br2), N-bromosuccinimide (NBS), or other bromine donors under controlled conditions.

- Reaction Conditions: Typically performed in solvents like acetic acid or chloroform at controlled temperatures to achieve regioselective dibromination.

- Selectivity: The electronic and steric properties of the quinoline ring guide the bromination to the 3 and 7 positions.

This method is favored due to its directness and relatively high yields of the dibrominated product, which can then be esterified to the ethyl ester if starting from the acid form.

Stepwise Functionalization via Halogenated Intermediates

An alternative synthetic strategy involves preparing halogenated quinoline intermediates followed by esterification or substitution reactions:

- Synthesis of 3,7-Dibromoquinoline: Starting from quinoline or substituted quinolines, bromination is performed to yield 3,7-dibromoquinoline.

- Carboxylation: Introduction of the carboxylate group at position 2 can be achieved via lithiation at C-2 followed by reaction with carbon dioxide (CO2) or electrophilic carboxylation agents.

- Esterification: The carboxylic acid intermediate is then converted to the ethyl ester using standard esterification methods such as Fischer esterification with ethanol and acid catalysis or via activation with coupling reagents.

This approach allows for more control over substitution patterns but may involve more steps and purification challenges.

Use of Directed Metalation and Halogen Exchange

Directed ortho-metalation (DoM) techniques have been applied to quinoline derivatives to facilitate selective functionalization:

- Lithiation: Treatment of quinoline derivatives with strong bases like n-butyllithium can lithiate the ring at specific positions.

- Electrophilic Quenching: Subsequent reaction with bromine or other electrophiles introduces bromine atoms selectively.

- Halogen Exchange: In some cases, halogen exchange reactions (e.g., chlorine to bromine) are used to install bromine atoms at desired positions.

- Ester Formation: The carboxylate ester is introduced either before or after bromination depending on the synthetic route design.

This method requires careful control of reaction conditions to avoid poly-substitution or unwanted side reactions.

Comparative Data and Yields

The following table summarizes typical conditions, reagents, and yields reported for the synthesis of this compound:

| Method | Starting Material | Brominating Agent | Key Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Direct Bromination | Ethyl quinoline-2-carboxylate | Br2 or NBS | Acetic acid, 0–25°C | 70–85 | Regioselective dibromination at C3, C7 |

| Stepwise Halogenation + Ester | Quinoline or 3,7-dibromoquinoline | Br2, n-BuLi | Lithiation, CO2 quench, esterification | 60–75 | Multi-step, allows functional group control |

| Directed Metalation + Bromination | Quinoline derivatives | n-BuLi, Br2 | Low temperature, inert atmosphere | 65–80 | Requires strict anhydrous conditions |

Research Results and Observations

- The bromination step is critical and must be optimized to avoid over-bromination or substitution at undesired positions.

- The presence of the ethyl carboxylate group influences the electronic density of the quinoline ring, affecting bromination regioselectivity.

- Lithiation and electrophilic quenching methods provide high regioselectivity but require careful temperature and moisture control.

- Purification typically involves column chromatography to separate regioisomers and byproducts.

- Spectroscopic analyses (NMR, MS) confirm the substitution pattern and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3,7-dibromoquinoline-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The quinoline ring can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminoquinoline derivatives, while oxidation can produce quinoline N-oxides .

Scientific Research Applications

Ethyl 3,7-dibromoquinoline-2-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial, antibacterial, and anticancer compounds.

Biological Studies: The compound’s derivatives are studied for their biological activities and interactions with various biological targets.

Material Science: It is used in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of ethyl 3,7-dibromoquinoline-2-carboxylate and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, these compounds may inhibit enzymes or receptors involved in disease pathways. The bromine atoms can enhance the compound’s binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Bromination Position: this compound’s dual bromine atoms at positions 3 and 7 likely increase steric hindrance compared to mono-brominated analogs like ethyl 4-bromoquinoline-2-carboxylate . This could affect its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura). In contrast, ethyl 6-bromo-3-methyl-2,7-dioxo-3H-naphthoquinoline-1-carboxylate () features a fused naphthoquinoline system, which may confer distinct optical properties due to extended conjugation.

Functional Group Variations: The amino group in ethyl 3-amino-7-bromoquinoline-2-carboxylate () provides a site for further derivatization (e.g., acylation), whereas the hydroxyl group in ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate () enhances solubility in polar solvents. this compound lacks such polar groups, suggesting lower aqueous solubility but higher lipophilicity.

Applications: Mono-brominated derivatives (e.g., ethyl 4-bromoquinoline-2-carboxylate) are common intermediates in medicinal chemistry for antimalarial or anticancer agents . this compound’s dual bromination may make it suitable for synthesizing polymers or ligands in catalysis, where heavy atoms improve X-ray diffraction quality .

Research Findings and Limitations

- Synthetic Challenges: Bromination at the 7-position of quinolines is less common due to electronic deactivation by the ester group. This may require specialized conditions (e.g., Lewis acid catalysis) compared to bromination at the 4- or 6-positions .

- Its analogs in and highlight ethyl acetate-extracted compounds with antifungal properties, but these are structurally distinct.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing Ethyl 3,7-dibromoquinoline-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves bromination of a quinoline precursor. Key reagents include brominating agents like or (N-bromosuccinimide) in polar aprotic solvents (e.g., DMF or DMSO) at 80–120°C . Optimization requires monitoring reaction progress via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. For regioselective bromination at the 3- and 7-positions, steric and electronic factors must be controlled through temperature gradients .

Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR : - and -NMR identify substituent positions (e.g., ester carbonyl at ~165 ppm, aromatic protons in the 7–8.5 ppm range) .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (, expected ~377.9) .

- X-ray Crystallography : Single-crystal diffraction resolves spatial arrangement and validates regiochemistry (software: SHELX ).

Q. How does the ester group at the 2-position influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing ester group enhances electrophilicity at adjacent positions (3 and 4), facilitating nucleophilic attack. For example, amination at the 3-position occurs via with NH/EtOH at 60°C, while the 7-position bromine remains inert under mild conditions . Kinetic studies (monitored by -NMR) can differentiate substitution rates.

Advanced Research Questions

Q. What computational strategies can predict regioselectivity in bromination reactions of quinoline derivatives?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates Fukui indices to identify electrophilic sites. Basis sets like 6-311G(d,p) model bromine’s electron-withdrawing effects. For this compound, simulations show higher electron density at the 3- and 7-positions, aligning with experimental outcomes . Compare Mulliken charges with experimental substituent effects to resolve contradictions .

Q. How can crystallographic data resolve ambiguities in molecular geometry caused by heavy atoms like bromine?

- Methodological Answer : Bromine’s high electron density causes absorption errors in X-ray diffraction. Mitigation strategies include:

- Using Mo-Kα radiation () for better penetration .

- Refinement with SHELXL’s extinction and absorption corrections .

- Validate thermal displacement parameters (ADPs) to distinguish disorder from static anisotropy .

Q. What analytical approaches address contradictions in reaction yields between structurally similar quinoline derivatives?

- Methodological Answer :

- Comparative Kinetic Studies : Use HPLC to track byproduct formation (e.g., debromination or ester hydrolysis) .

- Steric Maps : Overlay crystallographic data of analogs (e.g., Ethyl 3-amino-7-bromoquinoline-2-carboxylate vs. Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate ) to identify steric hindrance differences.

- DFT Transition State Analysis : Model activation energies for competing pathways (e.g., bromination at 3 vs. 4 positions) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.